molecular formula C14H10O2S2 B1249845 2,2'-Dithiobisbenzaldehyde

2,2'-Dithiobisbenzaldehyde

Cat. No.: B1249845
M. Wt: 274.4 g/mol
InChI Key: KAJKOAHIDDVAPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dithiobisbenzaldehyde (C₁₄H₁₀O₂S₂) is a disulfide-linked aromatic compound featuring two benzaldehyde moieties connected by a sulfur-sulfur (S–S) bond at the 2,2' positions. This compound is characterized by its redox-active disulfide bridge and aldehyde functional groups, which confer unique reactivity in applications such as polymer synthesis, catalysis, and biochemical probes.

Properties

Molecular Formula

C14H10O2S2

Molecular Weight

274.4 g/mol

IUPAC Name

2-[(2-formylphenyl)disulfanyl]benzaldehyde

InChI

InChI=1S/C14H10O2S2/c15-9-11-5-1-3-7-13(11)17-18-14-8-4-2-6-12(14)10-16/h1-10H

InChI Key

KAJKOAHIDDVAPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)SSC2=CC=CC=C2C=O

Synonyms

2,2'-dithiodibenzaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

2,2'-Dihydroxybiphenyl (C₁₂H₁₀O₂)

  • Structure : A biphenyl derivative with hydroxyl (–OH) groups at the 2,2' positions instead of aldehydes.
  • Key Differences :
    • The hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents compared to the aldehyde groups in 2,2'-dithiobisbenzaldehyde .
    • Lacks the redox-active S–S bond, reducing its utility in applications requiring reversible disulfide cleavage.

4,4'-Sulfonyldiphenol (C₁₂H₁₀O₄S)

  • Structure : Features a sulfonyl (–SO₂–) bridge at the 4,4' positions and hydroxyl groups.
  • Key Differences: The sulfonyl group imparts high thermal stability and rigidity, unlike the more labile S–S bond in 2,2'-dithiobisbenzaldehyde . Aldehydes in 2,2'-dithiobisbenzaldehyde offer nucleophilic reactivity for crosslinking, whereas sulfonyldiphenol is primarily used in high-performance polymers like polysulfones .

5-(4-Hydroxybut-1-ynyl)-2,2'-Bithiophene (C₁₂H₁₀OS₂)

  • Structure : A bithiophene derivative with a hydroxyalkynyl substituent.
  • Key Differences :
    • The conjugated thiophene rings enable electronic applications (e.g., organic semiconductors), while 2,2'-dithiobisbenzaldehyde’s aldehyde groups favor chemical modifications .

    • The S–S bond in 2,2'-dithiobisbenzaldehyde is more susceptible to reduction than the stable thiophene rings .

Comparative Data Table

Property 2,2'-Dithiobisbenzaldehyde 2,2'-Dihydroxybiphenyl 4,4'-Sulfonyldiphenol 2,2'-Bithiophene Derivative
Molecular Formula C₁₄H₁₀O₂S₂ C₁₂H₁₀O₂ C₁₂H₁₀O₄S C₁₂H₁₀OS₂
Functional Groups Aldehyde, S–S bond Hydroxyl Hydroxyl, Sulfonyl Thiophene, Hydroxyalkynyl
Key Reactivity Redox-active S–S bond Hydrogen bonding Thermal stability Conjugated π-system
Applications Dynamic polymers, Probes Polyester resins Polysulfones Organic electronics

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